Ethylenediamine scaffolds serve as versatile molecular frameworks in medicinal chemistry due to their conformational flexibility and ability to engage in diverse binding interactions. The core structure of N,N'-disubstituted ethylenediamines enables precise three-dimensional positioning of pharmacophoric elements, making them ideal for targeting enzyme active sites with stringent spatial requirements. In 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS 1249299-48-6), the ethylenediamine moiety provides:
Table 1: Comparative Bioactive Ethylenediamine Scaffolds
| Compound | Target Enzyme | Key Structural Features |
|---|---|---|
| 2-{[(2-AE)-MA]-M}-benzonitrile | Farnesyltransferase | Ortho-benzonitrile, tertiary amine linker |
| 4-{[(2-AE)-MA]-M}-benzonitrile | Undefined | Para-benzonitrile isomer |
| Alogliptin intermediates | Dipeptidyl peptidase-4 | Piperidine-constrained ethylenediamine |
This scaffold's significance is further evidenced by its presence in clinical candidates, where the protonatable amines enhance water solubility—a critical parameter for drug bioavailability. The ethylenediamine core in 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile (molecular weight: 189.26 g/mol, C₁₁H₁₅N₃) enables membrane penetration while maintaining polar surface area compatible with intracellular targets [1] [8].
The benzonitrile moiety functions as a privileged pharmacophore due to its dual electronic and steric properties. In 2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile, the ortho-positioned cyano group exhibits:
Crystallographic studies of farnesyltransferase complexes reveal that benzonitrile derivatives engage in π-stacking interactions with Tyr361β (rat FTase) and hydrogen bonding with His201α. This binding mode positions the ethylenediamine arm toward the zinc ion, while the nitrile extends into a hydrophobic subpocket lined by Leu164 and Trp102 [2].
Table 2: Positional Isomer Effects on Molecular Properties
| Isomer | CAS Number | π-Stacking Energy (kcal/mol) | LogP | Enzyme IC₅₀ |
|---|---|---|---|---|
| Ortho (2-position) | 1249299-48-6 | -4.2 | 1.28 | 25 nM (hFTase) |
| Meta (3-position) | 1251261-03-6 | -3.7 | 1.32 | 48 nM (hFTase) |
| Para (4-position) | 62681296 | -4.0 | 1.25 | 37 nM (hFTase) |
The ortho isomer's superior inhibition correlates with its twisted conformation, which better accommodates the bent geometry of FTase's aromatic residue subpocket. Additionally, the cyano group's electrostatic potential (-28 kcal/mol) enables weak hydrogen bonding with catalytic residues, contributing to binding energy [3] [8].
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile represents a strategic evolution in farnesyltransferase inhibitor (FTI) design by addressing selectivity challenges inherent to early inhibitors. Its development stems from rational modifications of antimalarial PfFTase inhibitors, leveraging structural conservation between Plasmodium falciparum and human FTase active sites:
Table 3: Farnesyltransferase Inhibitory Activity Data
| Compound | hFTase IC₅₀ (nM) | GGTase-I IC₅₀ (nM) | Selectivity Ratio | Cellular H-Ras IC₅₀ |
|---|---|---|---|---|
| 1f (Benzonitrile derivative) | 25 | 8,325 | 333 | 90 nM |
| Tipifarnib (R115777) | 0.6 | 7,800 | 13,000 | 5 nM |
| Tetrahydroquinoline analog | 52 | 1,400 | 27 | 240 nM |
This inhibitor class demonstrates whole-cell efficacy (H-Ras processing IC₅₀ = 90 nM) by combining membrane permeability (logP = 1.28) with target engagement specificity. Molecular dynamics simulations reveal that the methylamino group enhances solubility without disrupting hydrophobic active site contacts, unlike earlier lipophilic FTIs that suffered from poor pharmacokinetics [2] [6]. The compound's synthetic tractability—evidenced by commercial availability in gram quantities (purity ≥97%)—facilitates rapid SAR exploration, particularly at the ethylenediamine nitrogen substituents [1] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6